molecular formula C19H17F5N2O3 B11487455 Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-(4-fluorobenzylamino)propionate

Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-(4-fluorobenzylamino)propionate

Cat. No.: B11487455
M. Wt: 416.3 g/mol
InChI Key: IXBZEIDRZMSTHW-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and formamides under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and quality. The purification steps often include distillation, crystallization, and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUOROPYRUVATE
  • METHYL 3,3,3-TRIFLUOROPYRUVATE
  • 3,3,3-TRIFLUOROPROPIONIC ACID

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H17F5N2O3

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(4-fluorophenyl)methylamino]propanoate

InChI

InChI=1S/C19H17F5N2O3/c1-2-29-17(28)18(19(22,23)24,25-11-12-6-8-14(20)9-7-12)26-16(27)13-4-3-5-15(21)10-13/h3-10,25H,2,11H2,1H3,(H,26,27)

InChI Key

IXBZEIDRZMSTHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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